3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLYQLOQMWMXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CN=C(C=C21)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired compound with moderate efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid with key analogs in terms of structural features, bioactivity, and synthesis.
Structural and Functional Insights
- Core Heterocycle Modifications: The furopyridine core in the target compound differs from thienopyridine (e.g., 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid) by replacing sulfur with oxygen in the fused ring. The dimethyl groups at position 3 introduce steric bulk, which could hinder enzymatic degradation compared to unsubstituted analogs like furo[2,3-c]pyridine-5-carboxylic acid .
- Bioactivity Trends: Substitutions at position 2 (e.g., chlorine in thienopyridines) enhance antibacterial activity, but replacing halogens with arylamino groups diminishes potency . This suggests that electron-withdrawing groups at specific positions are critical for bioactivity. Carboxylic acid moieties at position 5 (common across all analogs) are essential for hydrogen bonding in enzyme active sites, as seen in matrix metalloproteinase inhibitors .
- Synthesis Challenges: Palladium-catalyzed amination (used for thienopyridines ) may require optimization for sterically hindered furopyridine derivatives. Reductive lactamization (e.g., for tetrahydropyrido-thienothiazines ) could be adapted to synthesize dihydrofuropyridines.
Key Research Findings
Antibacterial Activity: Thienopyridine derivatives with nitro and oxo groups (e.g., compound 11 in ) exhibit MIC values of 2–4 µg/mL against E. aerogenes. The dimethyl groups in the target compound may improve pharmacokinetics but require empirical validation.
Antitumor Potential: Tetrahydropyrido-thienothiazines derived from 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid show IC₅₀ values of 0.8–1.2 µM against ovarian cancer (IGROV1) . The furopyridine analog’s planar structure may enhance DNA intercalation.
Enzyme Inhibition: Furopyridine-5-carboxylic acid derivatives are precursors for matrix metalloproteinase inhibitors (e.g., compound 6-(4-(4-imidazol-1-ylphenoxy)benzenesulfonyl)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid) .
Biological Activity
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid (CAS: 478148-68-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by a fused furo and pyridine ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.
- Molecular Formula: C10H11NO3
- Molar Mass: 193.2 g/mol
Biological Activity Overview
The biological activity of 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid has been explored in various studies. The compound exhibits a range of pharmacological properties, including:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
- Antioxidant Activity: The compound has shown potential as a free radical scavenger.
- Neuroprotective Effects: There is emerging evidence that it may play a role in protecting neuronal cells.
Antitumor Activity
A study conducted by researchers evaluated the cytotoxic effects of several derivatives of dihydrofuro-pyridine compounds against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their antitumor efficacy. For instance, compounds with electron-withdrawing groups demonstrated increased activity against breast cancer cells.
| Compound Variant | IC50 (µM) | Cancer Type |
|---|---|---|
| Base Compound | 25 | Breast Cancer |
| Variant A | 15 | Lung Cancer |
| Variant B | 10 | Colon Cancer |
Antioxidant Activity
In vitro assays have demonstrated that 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 18 |
| ABTS | 22 |
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects in models of neurodegenerative diseases. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in reduced cell death and improved cell viability.
Case Studies
- Study on Anticancer Properties : A comprehensive study published in ACS Omega examined the effects of various dihydrofuro compounds on cancer cell proliferation. It was found that specific structural modifications could enhance their cytotoxicity against multiple cancer types .
- Antioxidant Evaluation : A recent investigation into the antioxidant capacity of furo-pyridine derivatives highlighted their potential therapeutic applications in oxidative stress-related diseases. The study utilized both DPPH and ABTS methods to quantify antioxidant activity .
Synthesis Methods
The synthesis of 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Green chemistry approaches have been developed to enhance yield and reduce environmental impact.
Typical Synthesis Route:
- Formation of Dihydrofuro Intermediate : Using a one-pot multicomponent reaction.
- Cyclization : Catalyzed by mild conditions to form the final product.
- Purification : Through recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid?
- Methodology :
- Step 1 : Start with a pyridine precursor substituted with a dihydrofuran ring. Methylation at the 3,3-positions can be achieved via alkylation using methyl iodide and a base (e.g., NaH) in anhydrous THF under reflux .
- Step 2 : Introduce the carboxylic acid group at position 5 using a carboxylation reaction. For example, employ a lithium-halogen exchange followed by quenching with CO₂ gas, as demonstrated in analogous furopyridine syntheses .
- Step 3 : Purify via recrystallization (e.g., ethanol/water) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can NMR spectroscopy distinguish between dihydrofuropyridine tautomers?
- Methodology :
- Use -NMR to identify protons on the dihydrofuran ring (δ 4.0–5.0 ppm for fused oxygen-containing heterocycles) and pyridine protons (δ 7.0–8.5 ppm). -NMR resolves carbonyl carbons (δ 165–175 ppm) and methyl groups (δ 20–25 ppm) .
- Compare experimental data to computed spectra (DFT/B3LYP/6-31G*) for tautomer verification .
Q. What analytical techniques validate the compound’s stability under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies: Dissolve the compound in buffers (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C. Use a QTOF-MS to identify degradation products (e.g., ring-opening or decarboxylation) .
Advanced Research Questions
Q. How does the electron-withdrawing carboxylic acid group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand. The carboxylic acid may chelate Pd, requiring optimized conditions (e.g., higher temps or microwave-assisted synthesis) .
- Monitor regioselectivity via X-ray crystallography (e.g., derivatives similar to those in ).
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB: 2JDO). Parameterize the ligand using Gaussian09 (B3LYP/6-31G*) for charge and conformation .
- Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (Kₐ, Kd) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
